tert-Butyl [1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate
Overview
Description
tert-Butyl [1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms at alternating positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate typically involves the reaction of 4,6-dichloro-1,3,5-triazine with piperidine and tert-butyl carbamate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 4,6-dichloro-1,3,5-triazine, piperidine, and tert-butyl carbamate.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. A base such as triethylamine may be used to facilitate the reaction.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. Continuous flow reactors and automated systems can be employed to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the triazine ring can be substituted with nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alcohols in the presence of a base (e.g., triethylamine) can facilitate substitution reactions.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions can be used for hydrolysis.
Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride) can be employed for these reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted triazine derivatives can be formed.
Hydrolysis Products: The primary products are the corresponding amine and carbon dioxide.
Oxidation and Reduction Products: The products depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl [1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl [1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The piperidinyl carbamate moiety may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-1,3,5-triazine: A precursor in the synthesis of tert-Butyl [1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate.
tert-Butyl Carbamate: Another precursor used in the synthesis.
Piperidine: A common structural motif in many biologically active compounds.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
tert-butyl N-[1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2N5O2/c1-13(2,3)22-12(21)16-8-4-6-20(7-5-8)11-18-9(14)17-10(15)19-11/h8H,4-7H2,1-3H3,(H,16,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISPQPJXPFLQGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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